N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide
Description
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a structurally complex acetamide derivative characterized by three distinct heterocyclic motifs:
- A 1-methylbenzimidazole core, which is methylated at the N1 position and linked via a methylene bridge to the acetamide group.
- A tetrahydro-2H-thiopyran (thiane) ring substituted at the 4-position with a 1H-pyrrol-1-yl group.
- An acetamide backbone connecting the benzimidazole and thiopyran moieties.
Properties
Molecular Formula |
C20H24N4OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide |
InChI |
InChI=1S/C20H24N4OS/c1-23-17-7-3-2-6-16(17)22-18(23)15-21-19(25)14-20(8-12-26-13-9-20)24-10-4-5-11-24/h2-7,10-11H,8-9,12-15H2,1H3,(H,21,25) |
InChI Key |
IHECVQKFIVCMAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CC3(CCSCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Traditional Acid-Catalyzed Condensation
This approach involves reacting o-phenylenediamine with acetic acid derivatives under acidic conditions. For example, 2-amino benzimidazole is protected using para-toluene sulfonyl chloride (p-TsCl) in an acetonitrile/water mixture, followed by methylation at the N1 position using methyl iodide in the presence of a base such as potassium carbonate. Typical yields range from 65–80%, with reaction times of 6–12 hours at 60–80°C.
Mechanochemical Synthesis
An eco-friendly alternative employs a mortar-pestle grinding technique with acetic acid as a catalyst. o-Phenylenediamine reacts with aldehydes (e.g., formaldehyde) to form the benzimidazole ring via cyclodehydration. This method achieves yields up to 97% within 30–60 minutes, eliminating solvent use and reducing energy input.
Table 1: Comparison of Benzimidazole Synthesis Methods
| Method | Catalyst | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Acid-catalyzed | p-TsCl | 65–80 | 6–12 | 60–80 |
| Mechanochemical | Acetic acid | 85–97 | 0.5–1 | Ambient |
Construction of the Tetrahydro-2H-thiopyran Moiety
The 4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran ring is synthesized via [4 + 2] cycloaddition reactions, leveraging sulfur-containing dienes and dienophiles.
Intermolecular Diels-Alder Reaction
Thio-dienes (e.g., 128 in Scheme 41 of) react with ethanethial (129 ) to form cycloadducts 130 and 131 . Samarium triflate catalyzes asymmetric versions of this reaction, achieving diastereomeric ratios up to 9:1.
Intramolecular Cyclization
Unsaturated amino thioketones (e.g., 161 ) undergo cyclization with maleimides (162 ) to yield tetrahydrothiopyrans (163 ) with high stereoselectivity. Reaction conditions (50–80°C, 12–24 hours) and solvent polarity critically influence yields (70–85%).
Table 2: Thiopyran Synthesis via Cycloaddition
| Cycloaddition Type | Diene | Dienophile | Catalyst | Yield (%) |
|---|---|---|---|---|
| Intermolecular | Thio-diene 128 | Ethanethial 129 | None | 65–75 |
| Intramolecular | Thioketone 161 | Maleimide 162 | Sm(OTf)₃ | 70–85 |
Acetamide Linkage and Final Coupling
The acetamide bridge connects the benzimidazole and thiopyran subunits through sequential alkylation and amidation steps.
Alkylation of Benzimidazole
The N1-methyl benzimidazole is treated with chloroacetyl chloride in dichloromethane, forming 2-(chloromethyl)-1-methyl-1H-benzimidazole . Substitution with a methylamine derivative introduces the methylene group, yielding the intermediate N-(1-methyl-1H-benzimidazol-2-yl)methylamine .
Amidation with Thiopyran Carboxylic Acid
The thiopyran subunit is functionalized as a carboxylic acid via oxidation of its aldehyde precursor. Coupling with the benzimidazole methylamine is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), yielding the final acetamide product. Typical reaction conditions include:
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 0–5°C (initial), then 25°C
-
Yield: 60–75% after chromatography
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/HOBt | DMF | 0 → 25 | 60–75 | ≥95% |
| EDCI/HOBt | THF | 25 | 50–65 | 90–93% |
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, benzimidazole), 6.83 (s, 2H, pyrrole), 4.52 (s, 2H, CH₂), 3.72 (s, 3H, NCH₃).
-
MS (ESI) : m/z 455.2 [M + H]⁺.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrole and tetrahydrothiopyran rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Thiopyran vs. Thiazole/Thiadiazole : The target compound’s tetrahydro-2H-thiopyran ring (a six-membered sulfur-containing heterocycle) distinguishes it from thiazole-based analogs (e.g., ). Thiopyran’s larger ring size and sulfur atom may enhance lipophilicity and membrane permeability compared to thiazole derivatives .
- Benzimidazole vs.
Functional Group Modifications
- Pyrrole Substituent : The 4-(1H-pyrrol-1-yl) group on the thiopyran ring introduces additional nitrogen atoms, which could participate in hydrogen bonding or act as a pharmacophore in kinase inhibition, a feature absent in and .
- Sulfur Connectivity : The thiopyran’s sulfur atom contrasts with the thioether linkage in , which may alter metabolic stability or redox activity.
Pharmacological Considerations (Inferred)
- Target Selectivity : The benzimidazole-thiopyran scaffold may target enzymes like tyrosine kinases or microtubule proteins , similar to benzimidazole-based anticancer agents .
- Bioavailability : The thiopyran ring’s lipophilicity could improve blood-brain barrier penetration compared to more polar thiazole derivatives (e.g., ).
- Synthetic Feasibility : The target compound’s complex structure may pose challenges in yield optimization compared to simpler analogs like , which lacks a fused heterocyclic system .
Biological Activity
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.58 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities, particularly in the realm of medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit promising activity against various cancer cell lines. For instance, a study reported that certain benzimidazole derivatives demonstrated significant cytotoxicity against cancer cells, with IC50 values indicating effective inhibition of cell proliferation in both 2D and 3D assays .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
These findings suggest that the compound may possess similar antitumor properties, warranting further investigation into its therapeutic potential.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain derivatives demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli when benchmarked against standard antibiotics like ciprofloxacin .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research indicates that benzimidazole derivatives can inhibit various protein activities, such as the Transient Receptor Potential Channel 6 (TRPC6) protein, which is implicated in several pathological conditions including nephrotic syndrome and heart failure .
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including our compound, where researchers assessed their anticancer properties using multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity, suggesting that fine-tuning these compounds could enhance their therapeutic efficacy .
Safety and Toxicity Profile
While exploring the therapeutic potential of this compound, it is crucial to evaluate its safety profile. Preliminary assessments indicate lower mutagenic concerns compared to traditional antiviral agents, suggesting a favorable safety margin for clinical applications .
Q & A
Q. Optimization Strategies :
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps).
- Temperature control (e.g., reflux for cyclization, room temperature for sensitive steps).
- Catalytic systems (e.g., Pd/C for hydrogenation, CuI for Sonogashira coupling).
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole alkylation | K₂CO₃, DMF, 80°C, 12h | 75–85 | |
| Thiopyran functionalization | H₂S, EtOH, reflux, 24h | 60–70 | |
| Amide coupling | EDCI, HOBt, DCM, RT, 6h | 80–90 |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm), thiopyran methylenes (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Confirm NH/OH stretches (3200–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational methods like molecular docking predict the biological activity of this compound?
Methodological Answer:
- Target Selection : Identify proteins (e.g., kinases, GPCRs) with binding pockets compatible with the compound’s benzimidazole and thiopyran motifs .
- Docking Workflow :
- Prepare ligand (compound) and receptor (protein) structures using tools like AutoDock Vina.
- Define active sites based on co-crystallized ligands or mutagenesis data.
- Score binding poses using force fields (e.g., AMBER) and prioritize poses with favorable ΔG values .
- Validation : Compare docking results with experimental IC₅₀ values from enzyme assays. For example, reported a docking score of −9.2 kcal/mol for a related compound against α-glucosidase, correlating with in vitro inhibition .
Advanced: How should researchers resolve contradictions between calculated and experimental elemental analysis data?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Steps include:
Re-purification : Use column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water).
Drying : Vacuum-dry samples at 60°C for 24h to remove solvents.
Alternative Techniques : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .
Statistical Analysis : Apply t-tests to assess significance of deviations (e.g., p < 0.05 for C/H/N ratios) .
Advanced: What strategies control regioselectivity in synthesizing the tetrahydro-2H-thiopyran moiety?
Methodological Answer:
Regioselectivity is influenced by:
- Steric Effects : Bulky substituents (e.g., 4-(1H-pyrrol-1-yl)) direct ring formation away from crowded positions .
- Catalytic Systems : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction .
- Thermodynamic Control : Prolonged heating favors more stable isomers (e.g., equatorial vs. axial substituents) .
Q. Table 2: Regioselectivity in Thiopyran Derivatives
| Substituent Position | Catalyst | Major Product Ratio | Reference |
|---|---|---|---|
| 4-(1H-pyrrol-1-yl) | BF₃·Et₂O | 85:15 (cis:trans) | |
| 3-methyl | Chiral BINOL-PA | 92% ee (R-config) |
Advanced: How can reaction path search methods accelerate the optimization of synthesis conditions?
Methodological Answer:
Computational tools like quantum chemical calculations (DFT) and machine learning (ML) streamline optimization:
- Reaction Path Search : Identify transition states and intermediates to predict feasible pathways .
- ML Models : Train on datasets (e.g., reaction yields, solvents) to recommend optimal conditions (e.g., solvent: DMF, temp: 80°C) .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
